3-Cyano-4-fluorophenylhydrazine hydrochloride

描述

Systematic Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted phenylhydrazine derivatives. The compound's molecular formula is represented as C₇H₇ClFN₃, indicating the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. The molecular weight is calculated as 187.60 grams per mole, reflecting the cumulative atomic masses of all constituent elements.

The structural representation reveals a benzene ring system with three distinct functional groups: a cyano group (nitrile functionality) positioned at the 3-carbon, a fluorine atom at the 4-carbon, and a hydrazine substituent. The hydrochloride designation indicates the presence of a protonated nitrogen center associated with a chloride counterion, which significantly influences the compound's solubility characteristics and crystalline properties. Alternative nomenclature includes 2-fluoro-5-hydrazinylbenzonitrile hydrochloride, which emphasizes the positional relationships between substituents from a different numbering perspective.

Table 1: Molecular Characteristics of this compound

The structural complexity of this compound extends beyond simple substitution patterns to encompass specific geometric and electronic considerations. The cyano group introduces significant electron-withdrawing character through both inductive and resonance effects, while the fluorine atom contributes additional electron-withdrawal through its high electronegativity. These combined effects create a benzene ring system with substantially altered electron density distribution compared to unsubstituted phenylhydrazine, influencing both chemical reactivity and physical properties.

The hydrazine functional group maintains its characteristic nitrogen-nitrogen single bond structure, which is fundamental to the compound's chemical behavior. The presence of the hydrochloride salt form indicates protonation of one of the nitrogen atoms, creating a charged species that exhibits enhanced water solubility and altered crystallization behavior compared to the neutral base form. This ionic character has important implications for the compound's handling, storage, and utilization in chemical synthesis.

Historical Context in Heterocyclic Compound Research

The development of this compound exists within the broader historical context of phenylhydrazine chemistry, which traces its origins to the pioneering work of Hermann Emil Fischer in the nineteenth century. Fischer's discovery of phenylhydrazine in 1875 marked a watershed moment in organic chemistry, establishing the foundation for an entire class of compounds that would prove instrumental in both synthetic methodology and biological research. Fischer's original synthesis involved the reduction of phenyl diazonium salts using sodium sulfite, a methodology that established the fundamental approach for preparing arylhydrazine derivatives.

The historical significance of phenylhydrazine chemistry extends far beyond Fischer's initial discovery to encompass its revolutionary applications in carbohydrate chemistry. Fischer demonstrated that phenylhydrazine could react with simple sugars to form crystalline derivatives called osazones, providing a crucial analytical tool for sugar identification and structural determination. This methodology enabled Fischer to elucidate the molecular structures of fructose, glucose, and numerous other sugars, fundamentally advancing understanding of carbohydrate stereochemistry and establishing principles that remain relevant to contemporary organic chemistry.

The evolution from Fischer's original phenylhydrazine to modern substituted derivatives like this compound represents a systematic progression in chemical sophistication. This development reflects the ongoing quest to fine-tune molecular properties through strategic substitution patterns, enabling chemists to optimize compounds for specific applications. The introduction of cyano and fluorine substituents represents a deliberate effort to modify electronic properties, solubility characteristics, and reactivity patterns in ways that were not accessible through Fischer's original unsubstituted phenylhydrazine.

Table 2: Historical Timeline of Phenylhydrazine Development

The contemporary development of fluorinated phenylhydrazine derivatives, including this compound, reflects modern advances in synthetic methodology and analytical techniques. These developments have been facilitated by improved understanding of electronic effects, enhanced synthetic capabilities, and sophisticated characterization methods that were unavailable to Fischer and his contemporaries. The incorporation of fluorine substituents has become particularly important in modern medicinal chemistry and materials science, where fluorine's unique properties can dramatically alter molecular behavior and biological activity.

The recycling reactions of heterocyclic compounds involving hydrazine and its substituted derivatives have emerged as a significant area of contemporary research, building upon Fischer's foundational work. These investigations have revealed that heterocyclic rearrangements involving the hydrazine moiety can lead to complex transformations that provide access to diverse molecular frameworks. Such research demonstrates the continued relevance of phenylhydrazine chemistry in modern synthetic organic chemistry and highlights how historical discoveries continue to inspire contemporary innovations.

Positional Isomerism in Fluorinated Phenylhydrazine Derivatives

The phenomenon of positional isomerism in fluorinated phenylhydrazine derivatives provides crucial insights into structure-activity relationships and the influence of substituent positioning on molecular properties. This compound represents one specific isomeric form within a family of related compounds that differ in the relative positions of cyano, fluorine, and hydrazine substituents on the benzene ring. Understanding these isomeric relationships is essential for comprehending the compound's unique characteristics and its distinction from related derivatives.

Comparative analysis reveals significant differences between various fluorinated phenylhydrazine isomers. For instance, 2-fluorophenylhydrazine hydrochloride, which possesses the molecular formula C₆H₇FN₂, represents a simpler analog lacking the cyano substituent. This compound, with Chemical Abstracts Service number 2368-80-1, demonstrates how the absence of the cyano group fundamentally alters molecular properties while maintaining the core fluorinated phenylhydrazine structure. Similarly, 3-fluorophenylhydrazine hydrochloride, bearing Chemical Abstracts Service number 2924-16-5, illustrates the impact of fluorine positioning on molecular characteristics.

The systematic study of isomeric relationships extends to 4-fluorophenylhydrazine hydrochloride, which represents yet another positional variant with distinct properties. This compound, identified by Chemical Abstracts Service number 823-85-8, demonstrates how fluorine positioning at the para position creates different electronic effects compared to meta or ortho positioning. The comparative molecular weights of these isomers provide quantitative measures of their structural relationships: 4-fluorophenylhydrazine hydrochloride exhibits a molecular weight of 162.59 grams per mole, reflecting the presence of the hydrochloride salt without additional substituents.

Table 3: Comparative Analysis of Fluorinated Phenylhydrazine Isomers

The electronic effects associated with different substitution patterns significantly influence the chemical behavior of these isomeric compounds. The electron-withdrawing nature of fluorine substituents creates different inductive and resonance effects depending on their position relative to the hydrazine functionality. In this compound, the combination of meta-positioned cyano and para-positioned fluorine groups (relative to the hydrazine) creates a unique electronic environment that distinguishes this compound from simpler fluorinated analogs.

Research into isomeric effects has revealed that the formation of phenylhydrazones can exhibit distinct geometric isomerism patterns, with compounds capable of existing in both syn and anti conformations. These isomeric relationships extend beyond simple positional effects to encompass three-dimensional molecular arrangements that influence physical properties, reactivity patterns, and analytical characteristics. The study of phenylhydrazones of aliphatic alpha-keto acids has demonstrated that different isomers can exhibit distinct spectroscopic properties, with syn-isomers typically showing absorption maxima at longer wavelengths compared to anti-isomers.

The practical implications of positional isomerism extend to synthetic applications and analytical considerations. Different isomers may exhibit varying reactivity toward specific reagents, different solubility profiles, and distinct crystallization behaviors. These variations are particularly important in pharmaceutical applications where isomeric purity can significantly impact biological activity and safety profiles. The systematic investigation of isomeric relationships continues to provide valuable insights into fundamental principles of molecular recognition and chemical selectivity.

属性

IUPAC Name |

2-fluoro-5-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3.ClH/c8-7-2-1-6(11-10)3-5(7)4-9;/h1-3,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJGCAUGPCNCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620358 | |

| Record name | 2-Fluoro-5-hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280120-91-4 | |

| Record name | 2-Fluoro-5-hydrazinylbenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The preparation of 3-cyano-4-fluorophenylhydrazine hydrochloride typically starts from 4-fluorophenylhydrazine hydrochloride. The key step involves the reaction of this hydrazine salt with cyano-containing reagents such as ethoxymethylenemalononitrile or related cyano-substituted acrylates under controlled conditions. The reaction usually proceeds via nucleophilic addition and cyclization steps to introduce the cyano group at the 3-position of the phenyl ring adjacent to the hydrazine moiety.

Reported Preparation Methods and Conditions

Several methods have been documented for the synthesis of this compound or closely related intermediates. The following summarizes the key methods with reaction conditions, yields, and operational details:

| Method No. | Reagents and Conditions | Yield (%) | Notes on Procedure |

|---|---|---|---|

| 1 | 4-Fluorophenylhydrazine hydrochloride (1.2 eq) reacted with ethoxymethylene malononitrile (1.0 eq) in ethanol, using sodium hydride (60% dispersion) to generate sodium ethoxide at 20°C, reflux for 2 hours | 86 | Reaction mixture cooled, precipitate filtered and dried; product purity confirmed by LCMS (100%) |

| 2 | 4-Fluorophenylhydrazine hydrochloride and ethoxymethylenemalononitrile in ethanol with triethylamine at 50°C for 2 hours | 46 | After reaction, solvent removal and extraction with ethyl acetate; product purified by MPLC; solidifies overnight |

| 3 | 4-Fluorophenylhydrazine hydrochloride dissolved in water with concentrated hydrochloric acid and 3-amino-2-butene nitrile; refluxed for 1 hour, then basified with ammonia | ~85 (implied) | Solid filtered and crystallized from ether; converted to HCl salt with melting point 227-229°C |

| 4 | 4-Fluorophenylhydrazine hydrochloride suspended in 2-methyltetrahydrofuran and aqueous ammonium chloride, heated to 70°C; 2,3-dihydrofuran added over 1 hour; stirred 16-24 hours at 70°C | ~65 | Organic phase isolated, washed, solvent removed under reduced pressure; 65% yield reported |

| 5 | (4-Fluorophenyl)hydrazine hydrochloride dissolved in N,N-dimethylacetamide and 4% aqueous sulfuric acid at 100°C; 2,3-dihydrofuran added dropwise; stirred 3 hours at 100°C | 65 | Product isolated by extraction and column chromatography |

Detailed Reaction Insights

Base-Mediated Condensation (Method 1): Sodium hydride is used to generate sodium ethoxide in situ, which facilitates the nucleophilic attack of the hydrazine on ethoxymethylene malononitrile. This method gives a high yield (86%) and high purity product, making it suitable for preparative scale synthesis.

Triethylamine-Promoted Reaction (Method 2): Triethylamine serves as a base to neutralize the hydrochloride salt and promote the reaction in ethanol. The lower yield (46%) compared to sodium hydride method may be due to incomplete conversion or side reactions. Purification requires chromatographic separation.

Acidic Reflux with 3-Amino-2-butene Nitrile (Method 3): This method involves refluxing the hydrazine hydrochloride with an amino nitrile in acidic aqueous medium, followed by basification to precipitate the product. The product is isolated as a hydrochloride salt with a high melting point, indicating good purity.

Heterogeneous Medium with Ammonium Chloride (Method 4): The use of a biphasic system with an organic solvent and aqueous ammonium chloride allows for controlled reaction conditions with 2,3-dihydrofuran. The prolonged reaction time (16-24 hours) at elevated temperature ensures completion.

Acidic Medium in Dimethylacetamide (Method 5): The reaction in a polar aprotic solvent with aqueous sulfuric acid at high temperature facilitates the addition of 2,3-dihydrofuran to the hydrazine salt. The product requires chromatographic purification.

Summary Table of Key Reaction Parameters

| Parameter | Sodium Hydride Method | Triethylamine Method | Acidic Reflux Method | Ammonium Chloride Biphasic | DMAc Acidic Method |

|---|---|---|---|---|---|

| Solvent | Ethanol | Ethanol | Water + HCl | 2-Methyltetrahydrofuran + Water | N,N-Dimethylacetamide + 4% H2SO4 |

| Base | Sodium hydride | Triethylamine | None (acidic) | None (ammonium chloride buffer) | None (acidic) |

| Temperature | Reflux (~78°C) | 50°C | Reflux (~100°C) | 70°C | 100°C |

| Reaction Time | 2 hours | 2 hours | 1 hour | 16-24 hours | 3 hours |

| Workup | Filtration, washing | Extraction, MPLC | Basification, filtration | Phase separation, washing | Extraction, chromatography |

| Yield (%) | 86 | 46 | ~85 (implied) | ~65 | 65 |

| Product Form | Beige solid | Oil (solidifies) | Crystalline HCl salt | Solid | Orange oil |

Research Findings and Analytical Data

The sodium hydride method yields a product with LCMS purity of 100% and molecular ion peak at m/z 203 [M+H]+, consistent with the expected molecular weight of this compound.

Elemental analysis of the HCl salt confirms the theoretical composition with carbon, hydrogen, and nitrogen values closely matching calculated percentages (C=52.76%, H=4.87%, N=18.47%).

Melting points of the hydrochloride salt range from 227-229°C, indicating a stable crystalline product.

The reaction in acidic media with 2,3-dihydrofuran yields intermediates useful for further heterocyclic synthesis, demonstrating the versatility of 4-fluorophenylhydrazine hydrochloride derivatives.

化学反应分析

1.1. Pyrazole Ring Formation

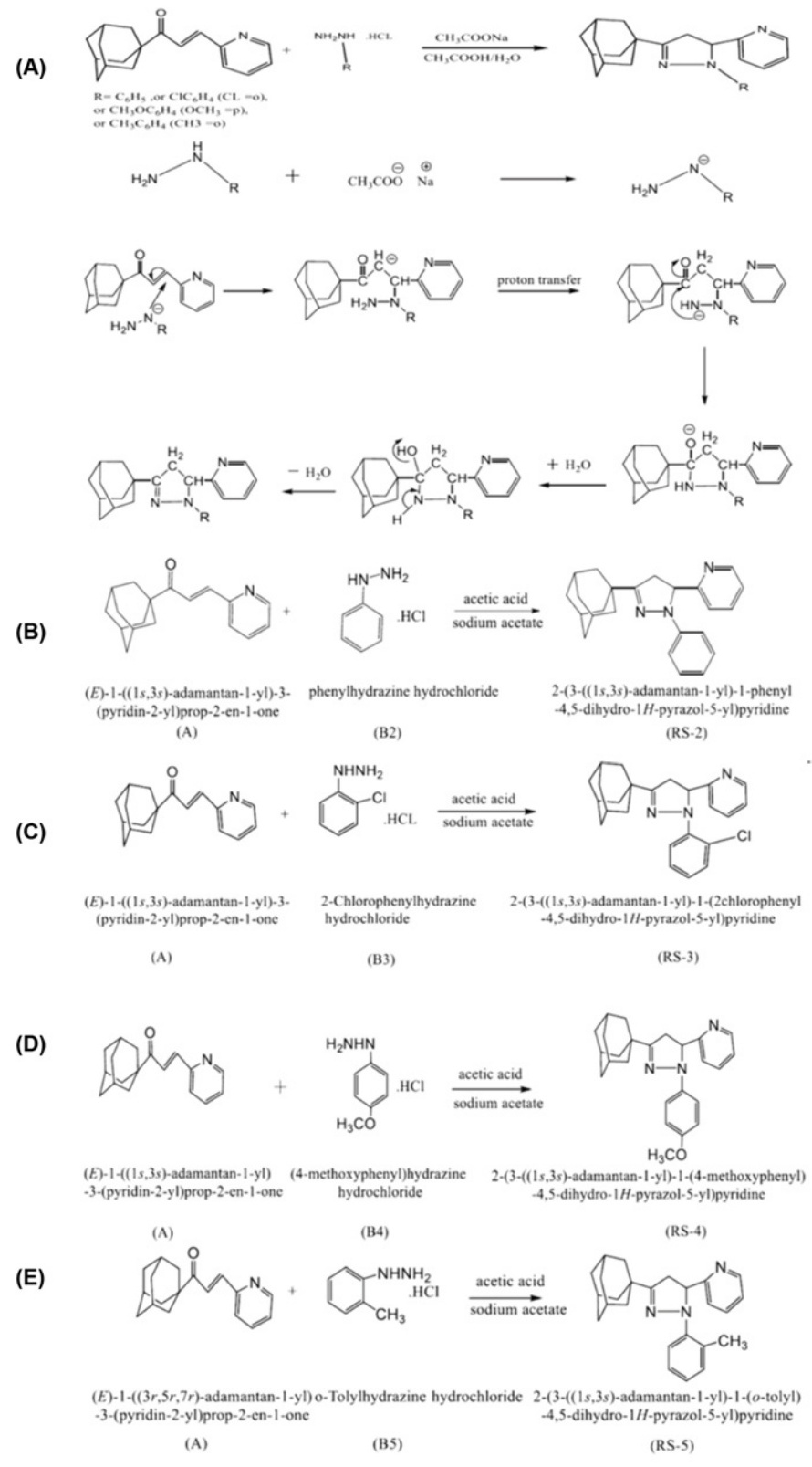

The compound reacts with α,β-unsaturated carbonyl derivatives to form substituted pyrazoles. For example:

Reagents : Ethyl 2-cyano-3-ethoxyacrylate, triethylamine (base)

Conditions : Ethanol, reflux (70–95°C, 2.5–8 h)

Mechanism : Nucleophilic attack by the hydrazine group on the α,β-unsaturated carbonyl, followed by cyclization.

Example Reaction:

-

Diazotization:

-

Coupling: React with aromatic amines or phenols to form azo compounds.

Challenges : Competing hydrolysis at elevated temperatures necessitates strict temperature control .

3.1. Hydrazine Group Modification

The hydrazine moiety reacts with acids or bases to form derivatives:

-

Acidic Hydrolysis : Generates hydrazinium salts.

-

Basic Hydrolysis : Forms free hydrazine intermediates, which can undergo further alkylation or acylation.

Notable Example :

-

Reaction with concentrated HCl yields stable hydrazinium chloride, used in subsequent cyclocondensation .

4.1. Catalytic Hydrogenation

Reagents : H₂, Pd/C or Raney Ni

Conditions : Ethanol/water, room temperature

Product : 3-Cyano-4-fluoroaniline (C₇H₅FN₂)

Application : Intermediate for pharmaceuticals and agrochemicals.

5.1. Cyanide Group Reactivity

The electron-withdrawing cyano group activates the aromatic ring for nucleophilic substitution (e.g., with amines or alkoxides).

Example :

Limitation : Steric hindrance from the fluorine substituent reduces reactivity at the ortho position .

Stability and Handling Considerations

-

Moisture Sensitivity : Decomposes in humid conditions, requiring anhydrous storage .

-

Thermal Stability : Stable below 100°C; decomposes exothermically above 150°C .

Reaction Optimization Trends

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Time | 2–8 hours | 10 minutes |

| Yield | 65–72% | 85–94% |

| Purity | Requires chromatography | Direct crystallization |

科学研究应用

Medicinal Chemistry

Anticancer Agents

One of the primary applications of 3-cyano-4-fluorophenylhydrazine hydrochloride is in the development of anticancer drugs. Substituted phenylhydrazines, including this compound, have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research indicates that these compounds can interact with specific cellular pathways, making them potential candidates for targeted cancer therapies .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Studies have shown that certain phenylhydrazine derivatives exhibit activity against viral infections by disrupting viral replication mechanisms. The cyano group in 3-cyano-4-fluorophenylhydrazine may enhance its potency by facilitating interactions with viral proteins .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various novel compounds, including:

- Pyrazole Derivatives : The compound is utilized in the synthesis of pyrazole derivatives that exhibit biological activity, including anti-inflammatory and analgesic effects. These derivatives are synthesized through reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .

- Thiadiazole Compounds : It has been used to prepare thiadiazole derivatives, which are known for their diverse pharmacological activities, including antibacterial and antifungal properties .

Materials Science

Charge Transfer Materials

In materials science, this compound is being explored as a potential charge transfer material due to its electronic properties. The incorporation of cyano and fluorine groups can enhance the electronic characteristics necessary for applications in organic electronics, such as organic photovoltaic cells and sensors .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of phenylhydrazine derivatives, including 3-cyano-4-fluorophenylhydrazine, showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antiviral Screening

In antiviral screening assays, this compound was tested against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a scaffold for developing antiviral agents .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antiviral properties | Induces apoptosis in cancer cells; inhibits viral replication |

| Synthesis of Novel Compounds | Pyrazole derivatives, Thiadiazole compounds | Exhibits anti-inflammatory effects; antibacterial activity |

| Materials Science | Charge transfer materials | Enhances electronic properties for organic electronics |

作用机制

The mechanism of action of 3-Cyano-4-fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards these targets. The hydrazine group is also involved in redox reactions, contributing to the compound’s overall biological activity .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 3-cyano-4-fluorophenylhydrazine hydrochloride with structurally related phenylhydrazine derivatives:

*Inferred from structural analogy.

†Calculated: C₇H₆FN₃·HCl = (7×12) + (6×1) + 19 + (3×14) + 36.46 = 187.46 g/mol.

‡Assumed based on similar compounds in .

§Formula inferred from CAS 175135-74-7 ().

¶Formula inferred from CAS 517920-75-1 ().

Key Observations:

Substituent Effects on Melting Points: Fluorine and chloro substituents increase melting points due to enhanced intermolecular interactions. For example, 3-fluorophenylhydrazine HCl has a higher melting point (268°C) compared to 4-fluorophenylhydrazine HCl (250°C), likely due to meta-substitution effects .

Molecular Weight Trends: Chloro and cyano substituents increase molecular weight compared to fluorine. For instance, 3-chloro-4-fluorophenylhydrazine HCl (MW 197.04) is heavier than 3-fluoro derivatives (MW 162.59) .

Reactivity in Synthesis :

- Electron-withdrawing groups (e.g., -CN, -F) enhance reactivity in condensation reactions. demonstrates that phenylhydrazine HCl derivatives react with chalcones to form pyrazolines, a reaction critical in drug development .

- 3-Fluorophenylhydrazine HCl has been used in the synthesis of ribociclib analogues, highlighting its role in kinase inhibitor research .

Commercial Availability and Purity

- 3-Fluorophenylhydrazine HCl is widely available at 97% purity (Thermo Scientific) , while 3-cyano-4-fluoro and 4-cyano derivatives are typically custom-synthesized with purities ≥95% .

生物活性

3-Cyano-4-fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H7ClFN3. It is characterized by a cyano group (–CN) and a fluorine atom (–F) attached to a phenyl ring, along with a hydrazine group (–NHNH2) and a hydrochloride salt form. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

- Molecular Formula: C7H7ClFN3

- Molecular Weight: 177.6 g/mol

- Physical State: Solid

- Solubility: Soluble in water and organic solvents

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the cyano and fluorine groups is believed to enhance its interaction with microbial targets, potentially leading to effective inhibition of growth.

- Anticancer Potential: There are indications that derivatives of hydrazine compounds, including those similar to this compound, have shown antiproliferative effects against various cancer cell lines. For instance, certain fluorinated compounds have demonstrated significant activity against lung and breast cancer cells .

The biological activity of this compound can be attributed to its structural features:

- Enzyme Interaction: The cyano and fluorine groups may influence the compound's binding affinity to specific enzymes or receptors, enhancing its biological efficacy.

- Redox Reactions: The hydrazine moiety can participate in redox reactions, which may contribute to its overall biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-Fluorophenylhydrazine hydrochloride | Lacks the cyano group | Moderate antimicrobial activity |

| 3-Chlorophenylhydrazine hydrochloride | Contains a chlorine atom instead of fluorine | Limited anticancer properties |

| 4-Trifluoromethylphenylhydrazine hydrochloride | Contains a trifluoromethyl group | Enhanced antibacterial activity |

The unique presence of both cyano and fluorine groups in this compound differentiates it from other phenylhydrazines, potentially leading to distinct biological properties.

Case Studies and Research Findings

- Antimicrobial Studies: A study evaluated the antibacterial activities of various fluorinated compounds, revealing that those with similar structures to this compound exhibited significant activity against E. coli and S. aureus. The results suggested that structural modifications could enhance antibacterial potency .

- Cancer Research: In vitro studies on related hydrazines showed promising results in inhibiting the proliferation of cancer cells, indicating that further exploration of this compound could yield valuable insights for cancer treatment .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Cyano-4-fluorophenylhydrazine hydrochloride, and what critical parameters influence yield and purity?

- Methodology : A common approach involves condensation reactions. For example, hydrazine derivatives can react with aldehydes or ketones under reflux with catalysts like piperidine (0.1–1.0 mmol scale). Ethanol or 1,4-dioxane are typical solvents. Post-reaction, acidification (HCl) and crystallization (ice/water mixtures) improve purity .

- Critical Parameters :

- Catalyst : Piperidine enhances reaction efficiency.

- Temperature : Reflux (~80°C) ensures complete conversion.

- Purification : Crystallization from 1,4-dioxane yields high-purity crystals (95% yield) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- IR Spectroscopy : Detect functional groups (e.g., CN stretch at ~2200 cm⁻¹, NH at ~3200 cm⁻¹) .

- NMR : NMR in DMSO- shows aromatic protons (δ 6.52–7.88 ppm) and NH signals (δ 11.61 ppm, DO-exchangeable) .

- Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z = 265 for a related hydrazide) confirms molecular weight .

- Elemental Analysis : Validate C, H, N content (e.g., C: 67.92%, H: 4.18%, N: 15.84%) .

Q. What are the recommended storage conditions and handling protocols for this compound to prevent decomposition?

- Storage : Keep in airtight containers at 4°C, protected from moisture and light. Decomposition occurs at high temperatures (e.g., analogs decompose at 211–268°C) .

- Handling : Use fume hoods, gloves, and goggles. Avoid inhalation; R36/37/38 (irritant) and S26-37 (safety protocols) apply .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group at the 3-position influence reactivity in nucleophilic addition or cyclization reactions?

- Mechanistic Insight : The cyano group increases electrophilicity at the 4-fluorophenyl ring, facilitating nucleophilic attacks. Compared to chloro analogs (e.g., 3-Chloro-4-fluorophenylhydrazine), the cyano derivative may exhibit faster cyclization due to stronger inductive effects .

Q. What analytical challenges arise when determining purity, and what orthogonal methods are recommended?

- Challenges : Overlapping peaks in NMR (e.g., aromatic protons) and hygroscopicity affecting elemental analysis.

- Solutions :

- Use high-resolution MS for exact mass confirmation.

- Combine HPLC (reverse-phase C18 column) with UV detection (λ = 254 nm) to assess purity .

Q. How can this compound be utilized in synthesizing nitrogen-containing heterocycles like pyrazoles or triazoles?

- Application : React with β-diketones or α,β-unsaturated carbonyl compounds to form pyrazole derivatives. For example, dichlorophenylhydrazine analogs yield pyrazole-3-carboxylic esters under similar conditions .

- Key Steps :

Condensation with ketones to form hydrazones.

Cyclization via thermal or acid-catalyzed pathways .

Q. What factors contribute to its thermal stability, and how can decomposition products be identified?

- Stability Factors :

- Dec. Temperature : Analogs decompose at 211–268°C; differential scanning calorimetry (DSC) can determine exact thresholds .

- By-Products : Use GC-MS or LC-MS to identify volatile fragments (e.g., HCN, fluorobenzene derivatives) .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Resolution :

- Cross-validate with analogs (e.g., 3-Chloro-4-fluorophenylhydrazine hydrochloride, mp 211–212°C ).

- Standardize solvent systems for recrystallization (e.g., 1,4-dioxane vs. ethanol) to minimize variability .

Q. In what ways can computational models predict reactivity and regioselectivity in multi-step syntheses?

- Computational Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。